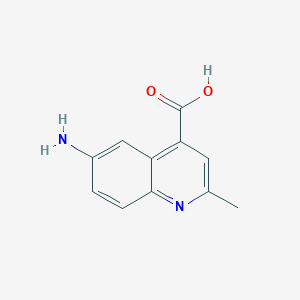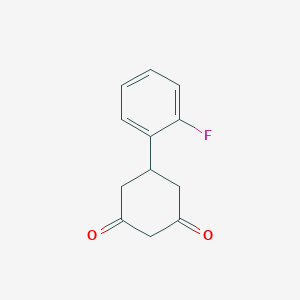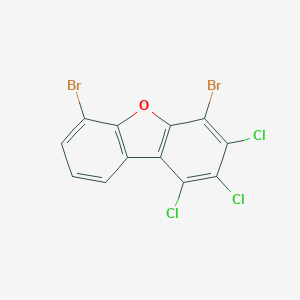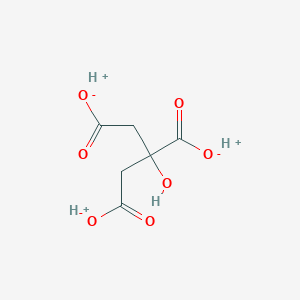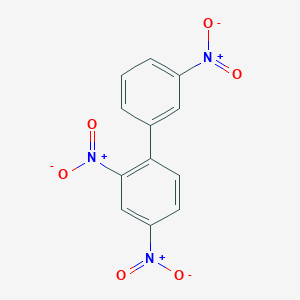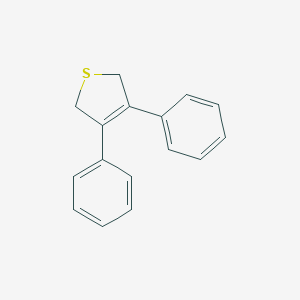
3,4-Diphenyl-2,5-dihydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyl-2,5-dihydrothiophene, also known as DPDT, is an organic compound that belongs to the class of thiophene derivatives. DPDT has been found to exhibit a range of interesting properties, making it an important compound in scientific research. In
作用机制
The mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene is not well understood. However, it is believed that 3,4-Diphenyl-2,5-dihydrothiophene interacts with proteins and enzymes in the body, leading to changes in their activity and function.
生化和生理效应
3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of biochemical and physiological effects. 3,4-Diphenyl-2,5-dihydrothiophene has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. 3,4-Diphenyl-2,5-dihydrothiophene has also been shown to have antibacterial and antifungal properties, making it a potential agent for the treatment of infectious diseases.
实验室实验的优点和局限性
3,4-Diphenyl-2,5-dihydrothiophene has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. 3,4-Diphenyl-2,5-dihydrothiophene is also stable under a range of conditions, making it a reliable compound for use in experiments. However, 3,4-Diphenyl-2,5-dihydrothiophene has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. 3,4-Diphenyl-2,5-dihydrothiophene is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research involving 3,4-Diphenyl-2,5-dihydrothiophene. One area of research is the development of new organic electronics using 3,4-Diphenyl-2,5-dihydrothiophene as a building block. Another area of research is the development of new organic materials for use in catalysis and sensing applications. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene and its potential therapeutic applications.
合成方法
3,4-Diphenyl-2,5-dihydrothiophene can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing 3,4-Diphenyl-2,5-dihydrothiophene is the Suzuki coupling reaction, which involves the reaction of 2,3-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of interesting properties, making it an important compound in scientific research. 3,4-Diphenyl-2,5-dihydrothiophene has been used in the development of organic electronics, such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 3,4-Diphenyl-2,5-dihydrothiophene has also been used in the development of organic materials for use in catalysis and sensing applications.
属性
CAS 编号 |
100989-94-4 |
|---|---|
产品名称 |
3,4-Diphenyl-2,5-dihydrothiophene |
分子式 |
C16H14S |
分子量 |
238.3 g/mol |
IUPAC 名称 |
3,4-diphenyl-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
HYSBHZMKJNYZNM-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




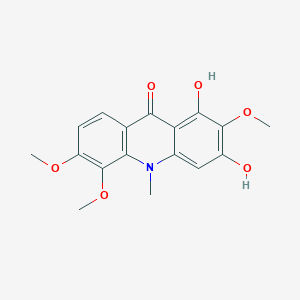
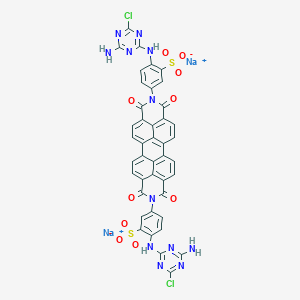

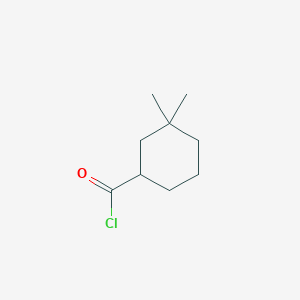
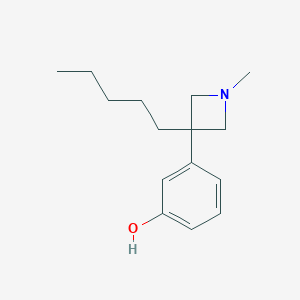
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
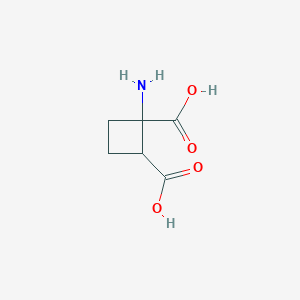
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
